Potassium 3-(phenylsulfonyl)benzenesulfonate
Description
Potassium 3-(phenylsulfonyl)benzenesulfonate is a chemical compound with the molecular formula C12H9KO5S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its high thermal stability and is often used as an additive in various industrial processes .
Properties
CAS No. |
63316-43-8 |
|---|---|
Molecular Formula |
C12H10KO5S2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
potassium;3-(benzenesulfonyl)benzenesulfonate |
InChI |
InChI=1S/C12H10O5S2.K/c13-18(14,10-5-2-1-3-6-10)11-7-4-8-12(9-11)19(15,16)17;/h1-9H,(H,15,16,17); |
InChI Key |
AZAXDEGLWYZTDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)O.[K] |
Other CAS No. |
63316-43-8 |
physical_description |
DryPowde |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-(phenylsulfonyl)benzenesulfonate can be synthesized through several methods. One common synthetic route involves the sulfonation of diphenyl sulfone followed by neutralization with potassium hydroxide. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and stringent quality control measures to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(phenylsulfonyl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinate salts, and various substituted aromatic compounds. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Potassium 3-(phenylsulfonyl)benzenesulfonate has numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfone and sulfonate derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used as an additive in the production of flame-retardant materials, particularly in the manufacturing of polycarbonate plastics .
Mechanism of Action
The mechanism of action of potassium 3-(phenylsulfonyl)benzenesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- Potassium diphenylsulfone sulfonate
- Potassium 3-(phenylsulphonyl)benzenesulphonate
- 3-Phenylsulfonylbenzenesulfonic acid potassium salt
Uniqueness
Potassium 3-(phenylsulfonyl)benzenesulfonate is unique due to its high thermal stability and specific chemical reactivity. Compared to similar compounds, it offers superior performance as a flame retardant additive and has distinct applications in various industrial processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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